PF-06679142

Description

Properties

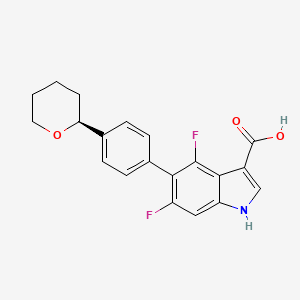

Molecular Formula |

C20H17F2NO3 |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1 |

InChI Key |

JQJNGAWEMYQJIQ-INIZCTEOSA-N |

Isomeric SMILES |

C1CCO[C@@H](C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F |

Canonical SMILES |

C1CCOC(C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-06679142

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data on its activity and selectivity are presented, along with visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and metabolic disease.

Core Mechanism of Action: Direct Allosteric Activation of AMPK

This compound functions as a direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits, and it acts as a central sensor of cellular energy status. This compound has been identified as a selective activator of AMPK heterotrimers containing the β1 subunit.

Upon binding to the AMPK complex, this compound induces a conformational change that leads to a robust activation of the kinase. This activation mimics the effects of a high cellular AMP/ATP ratio, a condition that naturally stimulates AMPK activity. The activation of AMPK by this compound is independent of upstream kinases such as LKB1.

Quantitative Data: Potency and Isoform Selectivity

The potency of this compound has been determined using various in vitro assays. The primary quantitative metric is the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal activation of the enzyme.

| AMPK Isoform | Assay Type | EC50 (nM) |

| α1β1γ1 | FRET | 22 |

Data sourced from MedchemExpress, citing Edmonds DJ, et al. J Med Chem. 2018 Mar 22;61(6):2372-2383.[1]

Experimental Protocols

The characterization of this compound involves several key experimental techniques to determine its binding affinity, potency, and functional effects.

Förster Resonance Energy Transfer (FRET) Assay for AMPK Activation

This assay is used to measure the direct activation of purified AMPK isoforms by this compound.

Principle: A FRET-based assay utilizes a fluorescently labeled peptide substrate for AMPK. Upon phosphorylation by activated AMPK, the peptide undergoes a conformational change that alters the distance between two fluorophores, leading to a change in the FRET signal.

General Protocol:

-

Reagents: Purified human AMPK α1β1γ1, FRET peptide substrate (e.g., a peptide with a terminal coumarin-fluorescein FRET pair), ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Procedure: a. A solution of AMPK enzyme and the FRET peptide substrate is prepared in the assay buffer. b. Serial dilutions of this compound are added to the enzyme-substrate mixture in a 384-well plate format. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). e. The FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The change in FRET ratio is plotted against the concentration of this compound to determine the EC50 value using a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the direct binding of this compound to the AMPK complex and to determine the association (kon) and dissociation (koff) rate constants.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (immobilized AMPK).

General Protocol:

-

Immobilization: a. Purified AMPK α1β1γ1 is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. b. A reference flow cell is prepared with an irrelevant protein or is left blank to subtract non-specific binding and bulk refractive index changes.

-

Binding Analysis: a. A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface. b. The association of the compound is monitored in real-time. c. Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and the equilibrium dissociation constant (KD).

Signaling Pathways and Downstream Effects

The activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.

Core Signaling Pathway

Caption: this compound directly activates AMPK, leading to metabolic reprogramming.

Key Downstream Substrates and Cellular Responses

-

Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis.[2] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in an increased rate of fatty acid oxidation in the mitochondria.[3]

-

ULK1 (Unc-51 like autophagy activating kinase 1): AMPK directly phosphorylates and activates ULK1, a key initiator of autophagy.[2][4] This process is crucial for the clearance of damaged organelles and the recycling of cellular components during times of metabolic stress.

-

Glucose Uptake: Activation of AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane in tissues like skeletal muscle, thereby increasing glucose uptake from the circulation.[5][6]

Experimental Workflow: From In Vitro to Cellular Effects

The evaluation of this compound's mechanism of action follows a logical progression from biochemical assays to cellular and in vivo studies.

Caption: Workflow for characterizing the mechanism of action of this compound.

Cellular Assays

-

Western Blot for Phospho-ACC:

-

Principle: To confirm target engagement in a cellular context, cells are treated with this compound, and the phosphorylation status of ACC at the AMPK-specific site (e.g., Ser79) is assessed by Western blotting using a phospho-specific antibody.

-

General Protocol:

-

Culture cells (e.g., hepatocytes, myotubes) to confluence.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-ACC and total ACC, followed by secondary antibodies.

-

Visualize and quantify the bands to determine the ratio of phosphorylated to total ACC.

-

-

-

Glucose Uptake Assay:

-

Principle: Measures the rate of glucose transport into cells, often using a fluorescently or radioactively labeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose).

-

General Protocol:

-

Plate cells in a multi-well format.

-

Treat cells with this compound.

-

Add the labeled glucose analog and incubate for a defined period.

-

Wash the cells to remove extracellular label.

-

Lyse the cells and measure the intracellular fluorescence or radioactivity.

-

-

-

Fatty Acid Oxidation Assay:

-

Principle: Quantifies the rate of mitochondrial beta-oxidation, typically by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [14C]-palmitate).

-

General Protocol:

-

Culture cells in appropriate plates.

-

Pre-incubate cells with this compound.

-

Add the radiolabeled fatty acid substrate.

-

After incubation, capture the produced 14CO2 or separate the acid-soluble metabolites.

-

Quantify the radioactivity using a scintillation counter.

-

-

Conclusion

This compound is a direct and potent activator of the β1-containing isoforms of AMPK. Its mechanism of action involves allosteric modulation of the AMPK complex, leading to the phosphorylation of key downstream targets such as ACC and ULK1. This results in a coordinated metabolic switch that enhances catabolic processes like fatty acid oxidation and glucose uptake, while suppressing anabolic pathways. The well-defined mechanism of action and favorable preclinical data position this compound as a promising therapeutic candidate for the treatment of metabolic diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phosphorylation of ULK1 (hATG1) by AMP-activated protein kinase connects energy sensing to mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The autophagy initiating kinase ULK1 is regulated via opposing phosphorylation by AMPK and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK-dependent phosphorylation of ULK1 induces autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo [mdpi.com]

- 6. AMPK-independent pathways regulate skeletal muscle fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

PF-06679142: A Potent, Orally Bioavailable AMPK Activator for Metabolic and Renal Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06679142 is a potent and selective direct activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor with therapeutic potential in a range of metabolic and renal diseases. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical data on its mechanism of action, pharmacokinetic profile, and efficacy in models of diabetic nephropathy. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development efforts.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase that functions as a master regulator of cellular and whole-body energy homeostasis.[1] Its activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP.[1] Dysregulation of AMPK signaling is implicated in the pathophysiology of numerous diseases, including type 2 diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and diabetic nephropathy.[2]

This compound is an orally active small molecule that directly activates AMPK.[3] It belongs to a series of indole (B1671886) acid derivatives optimized for metabolic stability and renal clearance.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for diabetic nephropathy.[2][3]

Mechanism of Action

This compound is a direct allosteric activator of AMPK.[1] It binds to the αβγ complex, inducing a conformational change that leads to its activation. The primary isoform activated by this compound is the α1β1γ1 heterotrimer.[3]

Upon activation, AMPK phosphorylates a multitude of downstream targets, leading to:

-

Increased catabolism: Enhanced glucose uptake and fatty acid oxidation.[2]

-

Decreased anabolism: Inhibition of lipid and protein synthesis.[2]

These effects collectively contribute to improved insulin (B600854) sensitivity, reduced hepatic lipid accumulation, and overall metabolic regulation.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target | Reference |

| EC50 | 22 nM | AMPK α1β1γ1 | [3] |

| Kd | 14 nM | AMPK | 1 |

Table 2: Preclinical Pharmacokinetics of this compound (Qualitative Summary)

| Species | Oral Absorption | Plasma Clearance | Renal Clearance | Reference |

| Rat | Desirable | Low | Negligible | [1] |

| Preclinical Species (unspecified) | Desirable | Low | Negligible | [2] |

No specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were available in the public domain at the time of this review.

Table 3: In Vivo Efficacy of Related AMPK Activators in the ZSF1 Rat Model of Diabetic Nephropathy

| Compound | Dose | Effect on Proteinuria | Reference |

| PF-06409577 | 10, 30, 100 mg/kg/day | Dose-dependent reduction | 2 |

While this compound was developed for diabetic nephropathy, specific in vivo efficacy data was not publicly available. Data for a closely related compound from the same chemical series is presented as a surrogate.

Experimental Protocols

In Vitro AMPK Activation Assay (Radiometric)

This protocol is a representative method for determining the in vitro potency of AMPK activators like this compound using the SAMS peptide as a substrate.

Materials:

-

Recombinant human AMPK (α1β1γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-32P]ATP

-

Assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)

-

75 mM MgCl2

-

500 µM unlabeled ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant AMPK, and the SAMS peptide.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP in MgCl2.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and allow the papers to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity and determine the EC50 value for this compound.

In Vivo Assessment of AMPK Activation in Kidney Tissue (Western Blot)

This protocol describes a general method to assess the activation of AMPK in kidney tissue from animals treated with this compound.

Materials:

-

Kidney tissue from treated and control animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize snap-frozen kidney tissue in lysis buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Visualizations

AMPK Signaling Pathway

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental Workflow for Preclinical Evaluation

Caption: A logical workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Properties

Caption: Relationship between the chemical properties and therapeutic potential of this compound.

Conclusion

This compound is a potent, orally bioavailable AMPK activator with a promising preclinical profile for the treatment of metabolic disorders, particularly diabetic nephropathy. Its direct mechanism of action and favorable pharmacokinetic properties make it a valuable tool for further research into the therapeutic benefits of AMPK activation. The data and protocols presented in this guide are intended to facilitate these ongoing efforts in the scientific community.

References

- 1. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACT001 Alleviates chronic kidney injury induced by a high-fat diet in mice through the GPR43/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Validation of PF-06679142 for Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06679142 is a potent and orally active small molecule activator of the α1β1γ1 isoform of 5'-AMP-activated protein kinase (AMPK), a critical cellular energy sensor. With an EC50 of 22 nM, this compound has emerged as a promising therapeutic candidate for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), with a specific focus on diabetic nephropathy. The mechanism of action of this compound involves the direct activation of AMPK, which subsequently modulates downstream pathways to enhance glucose uptake and fatty acid oxidation while concurrently inhibiting anabolic processes such as lipid and protein synthesis. This technical guide provides a comprehensive overview of the target validation for this compound in metabolic diseases, detailing its preclinical pharmacology, pharmacokinetic profile, and the experimental protocols utilized in its evaluation.

Introduction: The Role of AMPK in Metabolic Homeostasis

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It functions as a master regulator of cellular and whole-body energy balance. In response to metabolic stress, such as an increase in the cellular AMP:ATP ratio, AMPK is activated and orchestrates a metabolic switch from ATP-consuming anabolic pathways to ATP-producing catabolic pathways. This includes promoting glucose transport, enhancing fatty acid oxidation, and inhibiting the synthesis of cholesterol, fatty acids, and proteins. Given its central role in metabolic regulation, AMPK has become a highly attractive drug target for the treatment of metabolic disorders.

This compound: A Potent and Selective AMPK Activator

This compound was identified and optimized from a series of indole (B1671886) acid direct activators of AMPK. A key publication by Edmonds et al. in the Journal of Medicinal Chemistry (2018) details the structure-activity relationship studies that led to the development of this compound with improved metabolic stability and reduced renal clearance.

In Vitro Potency

The in vitro potency of this compound was determined using a biochemical assay measuring the activation of the human AMPK α1β1γ1 isoform.

| Compound | Target | EC50 (nM) |

| This compound | AMPK α1β1γ1 | 22 |

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in multiple preclinical species to assess its drug-like properties. The compound was specifically optimized to exhibit desirable oral absorption, low plasma clearance, and minimal renal clearance.

| Species | Route | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |

| Rat | Oral | Data not specified, described as "desirable" | Data not specified, described as "low" | Data not specified, described as "negligible" |

| Dog | Oral | Data not specified | Data not specified | Data not specified |

| Monkey | Oral | Data not specified | Data not specified | Data not specified |

Note: Specific quantitative data from the supplementary information of Edmonds et al. (2018) was not publicly accessible.

In Vivo Efficacy in Metabolic Disease Models

The therapeutic potential of this compound has been investigated in rodent models of metabolic disease, with a particular focus on diabetic nephropathy. The ZSF-1 rat, a model of type 2 diabetes that develops progressive kidney disease, has been a key model for these studies.

Diabetic Nephropathy Studies in ZSF-1 Rats

In the ZSF-1 rat model, administration of this compound led to robust activation of AMPK in the kidneys. While specific quantitative data on the reduction of proteinuria or other markers of kidney damage were not available in the public domain, the compound was reported to show promising efficacy.

| Animal Model | Key Outcomes |

| ZSF-1 Rat | Robust activation of AMPK in the kidney. Efficacy in mitigating diabetic nephropathy progression (qualitative description). |

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and the mechanism by which this compound exerts its therapeutic effects.

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental Workflow for Target Validation

The validation of this compound as a therapeutic agent for metabolic diseases follows a structured preclinical workflow.

Caption: Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

In Vitro AMPK Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the AMPK α1β1γ1 isoform.

Materials:

-

Recombinant human AMPK α1β1γ1 enzyme

-

Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1% BSA, 1 mM DTT)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., AMARA)

-

This compound stock solution in DMSO

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the AMPK enzyme to each well.

-

Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence signal using a microplate reader.

-

Calculate the percentage of AMPK activation relative to a positive control and plot the concentration-response curve to determine the EC50 value.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species (rat, dog, monkey).

Procedure:

-

Administer a single oral dose of this compound to fasted animals.

-

Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, plasma clearance, and oral bioavailability, using appropriate software.

In Vivo Efficacy Study in ZSF-1 Rats

Objective: To evaluate the efficacy of this compound in a model of diabetic nephropathy.

Animals: Male ZSF-1 obese rats and lean littermate controls.

Procedure:

-

Acclimatize the animals and monitor baseline parameters, including body weight, food and water intake, blood glucose, and urinary albumin-to-creatinine ratio (UACR).

-

Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).

-

Monitor body weight, food and water intake, and blood glucose levels throughout the study.

-

Collect 24-hour urine samples at regular intervals to measure UACR.

-

At the end of the study, collect blood and kidney tissues for biomarker analysis (e.g., plasma creatinine, kidney pAMPK levels) and histopathological examination.

-

Statistically analyze the data to compare the effects of this compound treatment with the vehicle control group.

Conclusion

The available preclinical data strongly support the validation of AMPK as a therapeutic target for metabolic diseases and position this compound as a promising clinical candidate. Its potent and selective activation of the AMPK α1β1γ1 isoform, coupled with favorable pharmacokinetic properties, warrants further investigation in clinical trials to establish its safety and efficacy in human populations with metabolic disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery and development.

In-Depth Technical Guide: PF-06679142 Activation of α1β1γ1-AMPK

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06679142 is a potent, orally active small molecule activator of the α1β1γ1 isoform of 5'-adenosine monophosphate-activated protein kinase (AMPK). Developed as a potential therapeutic for diabetic nephropathy, this compound has demonstrated robust activation of AMPK in preclinical studies, leading to beneficial effects on key markers of kidney damage. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.

Introduction to AMPK and Diabetic Nephropathy

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Activation of AMPK initiates a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This includes stimulating fatty acid oxidation and glucose uptake while inhibiting the synthesis of cholesterol, lipids, and proteins.

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. The pathophysiology involves complex processes including cellular hypertrophy, fibrosis, and oxidative stress in the kidneys. Preclinical evidence suggests that reduced AMPK activity is correlated with diminished kidney function, making AMPK a compelling therapeutic target for the treatment of diabetic nephropathy.

This compound: A Potent α1β1γ1-AMPK Activator

This compound is an indole (B1671886) acid derivative identified as a direct activator of AMPK. It exhibits high potency for the α1β1γ1 isoform, which is predominantly expressed in the kidneys.

In Vitro Potency and Selectivity

This compound is a highly potent activator of the human α1β1γ1-AMPK isoform. In vitro studies have demonstrated its ability to directly stimulate AMPK activity.

Table 1: In Vitro Activity of this compound on AMPK

| Parameter | Value | Reference |

| EC50 (α1β1γ1-AMPK) | 22 nM | [1][2] |

Preclinical Pharmacokinetics

This compound has been engineered to possess favorable pharmacokinetic properties, including good oral absorption and low plasma clearance, with minimal renal excretion in preclinical models.[3][4] This profile is advantageous for a drug intended for chronic administration in patients with compromised renal function.

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Key Findings | Reference |

| Rat | Desirable oral absorption, low plasma clearance, and negligible renal clearance. | [3][4] |

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance values) are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream pathways implicated in diabetic nephropathy.

Caption: AMPK signaling pathway activated by this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical development of an AMPK activator like this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical experimental workflow for this compound.

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used in the evaluation of this compound.

In Vitro AMPK Activation Assay (FRET-Based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common method to measure the kinase activity of AMPK.

-

Principle: This assay utilizes a peptide substrate labeled with a FRET pair (donor and acceptor fluorophores). Upon phosphorylation by AMPK, the peptide undergoes a conformational change that alters the distance between the fluorophores, leading to a change in the FRET signal.

-

Materials:

-

Recombinant human α1β1γ1-AMPK enzyme

-

FRET-labeled peptide substrate

-

ATP

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

This compound (or other test compounds)

-

384-well microplate

-

Plate reader capable of FRET measurements

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the AMPK enzyme, FRET peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the percent activation of AMPK relative to a positive control (e.g., a known activator like AMP) and a negative control (vehicle).

-

Determine the EC50 value by fitting the dose-response data to a suitable pharmacological model.

-

In Vivo Diabetic Nephropathy Model (ZSF1 Rat)

The ZSF1 rat is a well-established model of type 2 diabetes and associated nephropathy, exhibiting key features of the human disease.[5]

-

Animal Model: Male obese ZSF1 rats and their lean littermates (as controls).

-

Study Initiation: Animals are typically acclimated and then treatment is initiated at an age when signs of diabetic nephropathy, such as proteinuria, are developing (e.g., 16-20 weeks of age).

-

Dosing:

-

This compound is administered orally once or twice daily at various dose levels.

-

A vehicle control group and a positive control group (e.g., an ACE inhibitor like enalapril) are included.

-

-

Monitoring and Endpoints:

-

Urine Collection: Urine is collected periodically (e.g., every 2-4 weeks) to measure urinary albumin-to-creatinine ratio (UACR) as a primary indicator of proteinuria.

-

Blood Sampling: Blood samples are taken to monitor blood glucose, HbA1c, and other metabolic parameters.

-

Terminal Procedures: At the end of the study (e.g., after 8-12 weeks of treatment), animals are euthanized. Kidneys are collected for:

-

Histopathological analysis: To assess glomerular and tubulointerstitial fibrosis and other structural changes.

-

Biomarker analysis: To measure the expression of genes and proteins related to fibrosis, inflammation, and oxidative stress.

-

Target engagement: To confirm AMPK activation in the kidney tissue by measuring the phosphorylation of AMPK and its downstream target, ACC, via Western blot or other immunoassays.

-

-

-

Data Analysis: Statistical analysis is performed to compare the treatment groups with the vehicle control group to determine the efficacy of this compound in ameliorating diabetic nephropathy.

Conclusion

This compound is a potent and orally bioavailable activator of the α1β1γ1-AMPK isoform with a promising preclinical profile for the treatment of diabetic nephropathy. Its ability to robustly activate AMPK in the kidney and the subsequent downstream effects on pathways involved in renal damage underscore its therapeutic potential. The data and protocols presented in this guide provide a technical foundation for further research and development of AMPK activators in the context of metabolic and renal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: PF-06679142 for Diabetic Nephropathy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic nephropathy is a leading cause of end-stage renal disease, creating a significant unmet medical need for effective therapeutic interventions. Emerging research has identified the AMP-activated protein kinase (AMPK) pathway as a promising target. PF-06679142 is a potent and orally active small molecule activator of the α1β1γ1 isoform of AMPK. Preclinical studies have demonstrated its potential to ameliorate key pathological features of diabetic nephropathy, including proteinuria and renal fibrosis, independent of improvements in glycemic control. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic insights related to this compound for researchers in the field of diabetic kidney disease.

Introduction to this compound

This compound is an indole-3-carboxylic acid derivative that acts as a direct allosteric activator of AMPK, with high selectivity for heterotrimers containing the β1 subunit.[1][2] The activation of AMPK, a central regulator of cellular energy homeostasis, has been shown to be protective in various models of kidney disease.[3] In the context of diabetic nephropathy, reduced AMPK activity has been correlated with diminished kidney function.[3][4] this compound and similar β1-selective AMPK activators have been developed to restore renal AMPK activity and thereby mitigate the progression of diabetic kidney damage.[2][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and efficacy data for this compound and related AMPK activators.

Table 1: In Vitro Potency of this compound

| Target | EC50 (nM) | Assay Type | Reference |

| AMPK α1β1γ1 | 22 | Biochemical Assay | [1] |

Table 2: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Absorption | Desirable | Rat | Oral | |

| Plasma Clearance | Low | Rat | Intravenous | |

| Renal Clearance | Negligible | Rat | Intravenous |

Table 3: In Vivo Efficacy of a Representative β1-Selective AMPK Activator (PF-06409577) in the ZSF1 Rat Model of Diabetic Nephropathy

| Parameter | Treatment Group | Result | Duration of Treatment | Reference |

| Proteinuria (Urinary Albumin-to-Creatinine Ratio) | Vehicle | Progressive Increase | 9 weeks | [2] |

| Ramipril (ACE inhibitor) | Reduced progression | 9 weeks | [2] | |

| AMPK Activator (30 mg/kg) | Reduced progression to a greater degree than ramipril | 9 weeks | [2] | |

| AMPK Activation (Kidney Cortex) | AMPK Activator | Significant increase in pAMPK/AMPK ratio | 9 weeks | [2] |

| Blood Glucose | AMPK Activator | No significant impact | 9 weeks | [2] |

Key Experimental Protocols

In Vivo Efficacy in the ZSF1 Rat Model of Diabetic Nephropathy

This protocol describes a representative study to evaluate the efficacy of a β1-selective AMPK activator in a preclinical model of diabetic nephropathy.[2]

-

Animal Model: Male obese ZSF1 rats, a well-established model of type 2 diabetes and progressive diabetic nephropathy, are used.[4][5] These rats develop hyperglycemia, hypertension, and proteinuria.[4]

-

Acclimation and Baseline Measurements: Rats are acclimated for a week before the study begins. Baseline measurements of body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR) are collected.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

-

Positive control: Ramipril (an angiotensin-converting enzyme inhibitor) administered in drinking water.

-

Test article: this compound or a similar AMPK activator administered daily via oral gavage (e.g., 30 mg/kg).

-

-

Dosing and Duration: Daily oral dosing is performed for a period of 9 weeks.

-

Monitoring:

-

Body weight and food/water intake are monitored weekly.

-

Blood glucose is measured periodically.

-

Urine is collected at regular intervals (e.g., every 2-3 weeks) for the analysis of UACR to assess proteinuria.

-

-

Terminal Procedures: At the end of the study, rats are euthanized. Blood samples are collected for analysis of plasma drug concentrations. Kidneys are harvested, with one kidney snap-frozen in liquid nitrogen for protein and gene expression analysis, and the other fixed in formalin for histological evaluation.

-

Outcome Measures:

-

Primary: Change in UACR from baseline.

-

Secondary:

-

Kidney AMPK activation (measured as the ratio of phosphorylated AMPK to total AMPK by Western blot).

-

Gene expression analysis of markers for fibrosis (e.g., Tgf-β1, Col1a1), hypertrophy (e.g., Tgf-β1), and oxidative stress in kidney tissue via qPCR.

-

Histological analysis of kidney sections to assess glomerulosclerosis and tubulointerstitial fibrosis.

-

-

Measurement of AMPK Activation in Kidney Tissue

This protocol outlines the steps to determine the level of AMPK activation in kidney tissue samples.

-

Tissue Homogenization: Snap-frozen kidney cortex is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated AMPK (pAMPK) at Threonine 172 and total AMPK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: The intensity of the pAMPK and total AMPK bands is quantified using densitometry software. The ratio of pAMPK to total AMPK is calculated to determine the level of AMPK activation.

Visualizations

Caption: Experimental workflow for evaluating this compound in the ZSF1 rat model.

Caption: Proposed mechanism of action of this compound in diabetic nephropathy.

Caption: Logical flow of a hypothetical clinical trial for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Deciphering the ferroptosis pathways in dorsal root ganglia of Friedreich ataxia models. The role of LKB1/AMPK, KEAP1, and GSK3β in the impairment of the NRF2 response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of PF-06679142 in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a technical guide to the role of this compound in glucose metabolism, summarizing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The primary focus of available research has been on the compound's potential for the treatment of diabetic nephropathy, leveraging its robust activation of AMPK in the kidney. While direct, extensive studies on its systemic glucose-lowering effects are not widely published, its mechanism as an AMPK activator implicates it in key pathways of glucose regulation, including hepatic glucose production and glucose uptake in peripheral tissues.

Introduction to this compound

This compound is an indole-3-carboxylic acid derivative developed by Pfizer. It is a direct activator of the α1β1γ1 isoform of AMPK, with a reported EC50 of 22 nM[1]. AMPK acts as a cellular energy sensor, being activated in response to an increase in the AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic processes that generate ATP and the inhibition of anabolic processes that consume ATP. This central role in energy metabolism has made AMPK an attractive therapeutic target for metabolic diseases, including type 2 diabetes.

Mechanism of Action: AMPK-Mediated Glucose Regulation

The primary mechanism by which this compound is expected to influence glucose metabolism is through the activation of AMPK. The activation of AMPK has several well-established effects on glucose homeostasis:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inactivates key enzymes and transcription factors involved in the production of glucose in the liver. This leads to a reduction in hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.

-

Stimulation of Glucose Uptake: In skeletal muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell surface, thereby increasing glucose uptake from the bloodstream.

-

Regulation of Glycogen (B147801) Metabolism: AMPK can phosphorylate and inhibit glycogen synthase, which may seem counterintuitive. However, by prioritizing immediate energy production through glycolysis, this action contributes to the overall goal of restoring cellular energy balance.

The signaling pathway for AMPK activation and its downstream effects on glucose metabolism are depicted below.

Caption: Signaling pathway of this compound-mediated AMPK activation and its effects on glucose metabolism.

Preclinical Data

The available preclinical data for this compound primarily focuses on its pharmacokinetic properties and its effects in a model of diabetic nephropathy.

In Vitro Activity

| Parameter | Value | Reference |

| Target | α1β1γ1-AMPK | [1] |

| EC50 | 22 nM | [1] |

In Vivo Studies

This compound was evaluated in the ZSF1 rat, a model of diabetic nephropathy. While the primary endpoints of these studies were related to kidney function, the model itself is characterized by hyperglycemia. Chronic administration of related AMPK activators in this model has been shown to elevate the phosphorylation of AMPK in the kidney[2]. However, specific data on the effect of this compound on blood glucose levels in this or other diabetic animal models is not detailed in the primary publication[3]. The focus of the published study was on optimizing the compound's metabolic and renal clearance properties[3].

Experimental Protocols

Detailed experimental protocols for the synthesis and initial evaluation of this compound are provided in the supporting information of the primary publication by Edmonds et al. in the Journal of Medicinal Chemistry[3]. A summary of the key experimental approaches is provided below.

AMPK Activation Assay (FRET-based)

A time-resolved Forster resonance energy transfer (TR-FRET) assay was utilized to measure the activation of the human α1β1γ1 AMPK isoform. The assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by the activated AMPK enzyme.

Caption: Workflow for the in vitro AMPK activation assay.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats. The compound was administered intravenously and orally, and plasma concentrations were measured at various time points using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Efficacy in a Diabetic Nephropathy Model

The ZSF1 rat model was used to assess the in vivo effects of related AMPK activators. These rats develop obesity, hyperglycemia, and progressive kidney disease. Chronic drug administration was performed, and endpoints related to kidney function (e.g., proteinuria) were monitored. While glucose levels were likely monitored as part of the study, this data is not presented in the primary publication.

Discussion and Future Directions

This compound is a potent and orally active activator of AMPK with a clear mechanism of action that is relevant to the regulation of glucose metabolism. The primary research focus to date has been on its potential application in diabetic nephropathy, where it has demonstrated robust target engagement in the kidney.

For a comprehensive understanding of its role in systemic glucose metabolism, further studies are warranted. Key areas for future investigation include:

-

Oral Glucose Tolerance Tests (OGTTs): To assess the effect of this compound on glucose tolerance in both healthy and diabetic animal models.

-

Hyperinsulinemic-euglycemic Clamps: To directly measure insulin (B600854) sensitivity and glucose disposal in response to treatment.

-

Tissue-specific Glucose Uptake Studies: Using radiolabeled glucose tracers to quantify the effects on glucose uptake in skeletal muscle and adipose tissue.

-

Assessment of Hepatic Glucose Production: To directly measure the impact of this compound on the rate of hepatic glucose output.

The development of isoform-selective AMPK activators like this compound holds promise for the treatment of metabolic diseases. A more detailed characterization of its effects on whole-body glucose homeostasis will be crucial in defining its therapeutic potential beyond diabetic nephropathy.

Conclusion

This compound is a valuable research tool for studying the physiological roles of AMPK activation. Its potent and selective activity against the α1β1γ1 isoform makes it a suitable candidate for further investigation into the therapeutic benefits of AMPK activation in the context of type 2 diabetes and other metabolic disorders. While the current body of published literature is focused on its renal effects, its fundamental mechanism of action strongly suggests a significant role in the broader landscape of glucose metabolism. Further preclinical studies are necessary to fully elucidate this role and to determine its potential as a systemic glucose-lowering agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Activation of AMPK β 1-Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-06679142 in the Modulation of Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. With an EC50 of 22 nM for the AMPK α1β1γ1 isoform, this compound holds significant therapeutic potential, particularly in the context of metabolic diseases such as diabetic nephropathy, where dysregulation of fatty acid metabolism is a key pathological feature. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating fatty acid oxidation, and detailed experimental protocols for assessing its activity.

Introduction to this compound

This compound is an indole-3-carboxylic acid derivative that has been identified as a direct activator of AMPK.[1][2] Its development was aimed at optimizing the pharmacokinetic properties of a series of AMPK activators to reduce glucuronidation and renal excretion.[1][3] Preclinical studies have demonstrated its robust activation of AMPK in rat kidneys, highlighting its potential for treating kidney diseases.[1][3][4]

Mechanism of Action: The AMPK-ACC-CPT1 Pathway

The primary mechanism by which this compound is understood to influence fatty acid oxidation is through the activation of AMPK.[4][5][6] AMPK acts as a metabolic master switch, and its activation initiates a signaling cascade that promotes catabolic processes, including fatty acid oxidation, to generate ATP.[5][6]

The key steps in this pathway are:

-

AMPK Activation: this compound directly binds to and activates the AMPK heterotrimeric complex.

-

ACC Phosphorylation and Inactivation: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in malonyl-CoA synthesis.[6]

-

Reduction of Malonyl-CoA Levels: The inactivation of ACC leads to a decrease in the intracellular concentration of malonyl-CoA.

-

Disinhibition of CPT-1: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[5] The reduction in malonyl-CoA levels relieves this inhibition.

-

Increased Fatty Acid Oxidation: With CPT-1 no longer inhibited, the transport of fatty acids into the mitochondria increases, leading to a higher rate of β-oxidation and subsequent ATP production.[5][6]

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target Isoform | Reference |

| EC50 | 22 nM | AMPK α1β1γ1 | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a general workflow for evaluating the effect of this compound on fatty acid oxidation.

Caption: Signaling pathway of this compound-mediated fatty acid oxidation.

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited. These should be optimized and adapted for specific cell types and experimental conditions.

In Vitro Fatty Acid Oxidation Assay (Radiolabeled Substrate)

This protocol is based on the measurement of the oxidation of a radiolabeled fatty acid to acid-soluble metabolites.

Materials:

-

Cells of interest (e.g., primary renal tubular epithelial cells)

-

Cell culture medium

-

This compound

-

[¹⁴C]-Palmitate or [³H]-Palmitate

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

L-Carnitine

-

Perchloric acid (PCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

-

Preparation of Radiolabeled Substrate: Prepare a stock solution of [¹⁴C]-Palmitate complexed to fatty acid-free BSA.

-

Cell Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control in serum-free medium for a predetermined time (e.g., 1-2 hours).

-

Initiation of Oxidation: Add the assay medium containing the [¹⁴C]-Palmitate-BSA complex and L-Carnitine to the cells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours).

-

Termination of Reaction: Stop the reaction by adding cold perchloric acid to each well to precipitate macromolecules.

-

Separation of Acid-Soluble Metabolites: Centrifuge the plates to pellet the precipitated material.

-

Quantification: Transfer a known volume of the supernatant (containing the radiolabeled acid-soluble metabolites) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well and express the results as fold change relative to the vehicle control.

AMPK Activation and ACC Phosphorylation Assay (Western Blot)

This protocol assesses the phosphorylation status of AMPK and its direct downstream target, ACC.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Carnitine Palmitoyltransferase I (CPT-1) Activity Assay

This spectrophotometric assay measures the activity of CPT-1 by monitoring the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.

Materials:

-

Isolated mitochondria from cells or tissue treated with this compound

-

Assay buffer (e.g., containing MOPS, KCl, and EGTA)

-

L-Carnitine

-

Palmitoyl-CoA

-

[³H]-Carnitine

-

Malonyl-CoA (as an inhibitor for control wells)

-

Bovine Serum Albumin (BSA)

-

Perchloric acid

-

Butanol

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from treated and control cells/tissues using differential centrifugation.

-

Assay Reaction:

-

In a reaction tube, combine the assay buffer, isolated mitochondria, BSA, and [³H]-Carnitine.

-

Include a set of reactions with malonyl-CoA to determine CPT-1 specific activity.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding palmitoyl-CoA.

-

-

Incubation: Incubate the reaction at 37°C for a defined time.

-

Termination of Reaction: Stop the reaction by adding perchloric acid.

-

Extraction of Acylcarnitine: Extract the radiolabeled palmitoylcarnitine (B157527) into a butanol phase by vortexing and centrifugation.

-

Quantification: Transfer a portion of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the CPT-1 activity based on the amount of radiolabeled palmitoylcarnitine formed per unit time per milligram of mitochondrial protein.

Conclusion

This compound is a potent activator of AMPK that holds promise for the treatment of metabolic diseases, including diabetic nephropathy. Its mechanism of action is centered on the stimulation of the AMPK signaling cascade, leading to the phosphorylation and inactivation of ACC, a reduction in malonyl-CoA levels, and the subsequent disinhibition of CPT-1, ultimately promoting fatty acid oxidation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other AMPK activators on fatty acid metabolism. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medkoo.com [medkoo.com]

- 5. Role of the AMP-activated protein kinase in regulating fatty acid metabolism during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating PF-06679142 in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A key cellular energy sensor, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD due to its central role in regulating hepatic lipid metabolism, inflammation, and fibrosis.[1][2][3][4][5] This technical guide focuses on PF-06679142, a potent, orally active AMPK activator, and explores its potential application in the context of NAFLD. While direct clinical or preclinical studies of this compound in NAFLD are not extensively published, this document synthesizes the available information on its mechanism of action and data from closely related compounds to provide a comprehensive resource for researchers.

Introduction to this compound

This compound is a novel, small-molecule activator of AMPK that exhibits high potency.[1][2] It belongs to a series of indole (B1671886) acid direct activators of AMPK developed by Pfizer.[3][4][5] The primary mechanism of action of this compound is the direct activation of AMPK, a critical regulator of cellular energy homeostasis.[2]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid | [2] |

| Molecular Formula | C20H17F2NO3 | [2] |

| Molecular Weight | 357.36 g/mol | [2] |

| CAS Number | 1467059-66-0 | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

The Role of AMPK in NAFLD and the Therapeutic Rationale for this compound

AMPK acts as a central regulator of metabolism, and its activation can counteract many of the pathological processes underlying NAFLD. In the liver, activated AMPK orchestrates a shift from anabolic to catabolic pathways.[6]

Key functions of AMPK activation in the liver include:

-

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase.[7][8]

-

Promotion of Fatty Acid Oxidation: AMPK activation stimulates the uptake and oxidation of fatty acids in mitochondria.

-

Suppression of Inflammation: AMPK can exert anti-inflammatory effects through various signaling pathways.

-

Reduction of Fibrosis: Preclinical studies with other AMPK activators have shown a reduction in markers of hepatic fibrosis.[7][8]

The therapeutic rationale for using an AMPK activator like this compound in NAFLD is to restore normal hepatic metabolic function, thereby reducing steatosis, inflammation, and fibrosis.

Signaling Pathway of AMPK Activation and its Downstream Effects in Hepatocytes

Caption: AMPK signaling cascade in hepatocytes activated by this compound.

Preclinical Data for this compound and Related Compounds

While specific NAFLD studies with this compound are not publicly available, data from its characterization and from studies with the structurally related AMPK activator, PF-06409577, provide valuable insights.

In Vitro Potency of this compound

| Assay | Parameter | Value | Reference |

| AMPK Activation (α1β1γ1 isoform) | EC50 | 22 nM | [1] |

Preclinical Pharmacokinetics of this compound in Rats

The following data is from a study by Edmonds et al. (2018), where this compound is referred to as "Compound 10".

| Parameter | Route | Dose | Value |

| Clearance (CLp) | IV | 1 mg/kg | 14 mL/min/kg |

| Volume of Distribution (Vss) | IV | 1 mg/kg | 2.5 L/kg |

| Half-life (t1/2) | IV | 1 mg/kg | 2.5 h |

| Bioavailability (F) | PO | 3 mg/kg | 88% |

Data from Edmonds DJ, et al. J Med Chem. 2018.

Preclinical Efficacy of the Related AMPK Activator PF-06409577 in NAFLD Models

A study by Cameron et al. (2018) demonstrated the efficacy of PF-06409577 in rodent and primate models of NAFLD.

Rodent Model (High-Fat Diet-Induced NAFLD in Mice):

| Parameter | Treatment Group | Change from Control |

| Liver Triglycerides | PF-06409577 | ↓ 40% |

| Plasma Cholesterol | PF-06409577 | ↓ 30% |

| Hepatic Gene Expression (Fibrosis markers) | PF-06409577 | Significantly Reduced |

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Primate Model (Naturally Occurring Obese and Insulin-Resistant Cynomolgus Monkeys):

| Parameter | Treatment Group | Change from Baseline |

| Plasma Cholesterol | PF-06409577 | ↓ 25% |

Data from Cameron et al. EBioMedicine. 2018.[7][8]

Proposed Experimental Protocols for Investigating this compound in NAFLD

Based on the known mechanism of action and data from related compounds, the following experimental workflows are proposed for the preclinical evaluation of this compound in NAFLD.

In Vitro Assessment in Primary Hepatocytes

Objective: To determine the direct effects of this compound on hepatocyte lipid metabolism and inflammatory signaling.

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from rodents (rats or mice) or use cryopreserved human hepatocytes.

-

Induction of Steatosis: Treat hepatocytes with a mixture of oleic and palmitic acids to induce lipid accumulation.

-

This compound Treatment: Treat steatotic hepatocytes with varying concentrations of this compound.

-

Endpoint Analysis:

-

Lipid Accumulation: Quantify intracellular triglycerides and cholesterol.

-

De Novo Lipogenesis: Measure the incorporation of 14C-acetate into fatty acids.

-

Fatty Acid Oxidation: Measure the conversion of 14C-palmitate to CO2.

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC1), fatty acid oxidation (e.g., CPT1A, PGC1α), and inflammation (e.g., TNF-α, IL-6).

-

Western Blot Analysis: Assess the phosphorylation status of AMPK and ACC.

-

Experimental Workflow for In Vitro Hepatocyte Studies

Caption: Workflow for in vitro evaluation of this compound in hepatocytes.

In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NAFLD.

Methodology:

-

Animal Model: Use C57BL/6J mice fed a high-fat, high-fructose diet for 12-16 weeks to induce NAFLD/NASH.

-

Treatment: Administer this compound or vehicle control orally, once daily, for 4-8 weeks.

-

In-life Monitoring: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.

-

Terminal Endpoint Analysis:

-

Plasma Analysis: Measure plasma levels of ALT, AST, triglycerides, cholesterol, glucose, and insulin.

-

Liver Histology: Perform H&E staining for steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining for fibrosis.

-

Liver Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.

-

Gene and Protein Expression: Analyze liver tissue for changes in markers of lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

-

Logical Flow for In Vivo NAFLD Model Investigation

Caption: Logical workflow for in vivo testing of this compound in a NAFLD model.

Future Directions and Considerations

The investigation of this compound for NAFLD is still in its early stages. Future research should focus on:

-

Dose-response studies in relevant preclinical models to establish the optimal therapeutic window.

-

Combination therapy studies to explore potential synergies with other NAFLD drug candidates.

-

Long-term safety and toxicology studies to support potential clinical development.

-

Investigation of effects on extrahepatic tissues to understand the full metabolic impact of this compound.

Conclusion

This compound is a potent AMPK activator with a promising therapeutic rationale for the treatment of NAFLD. While direct evidence in NAFLD models is pending, the well-established role of AMPK in hepatic metabolism and the encouraging data from related compounds provide a strong foundation for its further investigation. The experimental protocols outlined in this guide offer a roadmap for elucidating the potential of this compound as a novel therapy for this prevalent and serious liver disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06679142: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06679142 is a potent, orally bioavailable, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] Dysregulation of the AMPK signaling pathway is implicated in various metabolic diseases, and its activation is a promising therapeutic strategy for conditions such as diabetic nephropathy.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is collated from publicly available scientific literature, primarily the work of Edmonds et al. (2018) in the Journal of Medicinal Chemistry.[4][5]

Mechanism of Action

This compound is a direct activator of AMPK, specifically targeting the α1β1γ1 isoform with high potency.[1][6] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][7] Its activation plays a central role in regulating cellular metabolism, switching on catabolic pathways to generate ATP while inhibiting anabolic, ATP-consuming processes.[2][7] By activating AMPK, this compound enhances energy-producing processes like glucose uptake and fatty acid oxidation and curbs energy-consuming pathways such as lipid and protein synthesis.[7] This mechanism of action leads to improved insulin (B600854) sensitivity and a better overall metabolic state, making it a promising candidate for metabolic disorders.[7]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| EC50 (α1β1γ1-AMPK) | 22 nM | Human recombinant enzyme | [1][6] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Plasma Clearance | Renal Clearance | Reference |

| Rat | Data not publicly available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Low | Negligible | [4][5][8] |

| Dog | Data not publicly available | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Low | Negligible | [4][5][8] |

Note: While specific pharmacokinetic values were not found in the public domain, the primary literature describes this compound as having desirable oral absorption and low plasma clearance in preclinical species.[4][5][8]

Table 3: In Vivo Efficacy in a Model of Diabetic Nephropathy

| Animal Model | Treatment | Key Findings | Reference |

| ZSF1 Rat | This compound | Robust activation of AMPK in the kidney. | [4][5][8] |

| ZSF1 Rat | This compound | Reduction in the progression of proteinuria. | [9][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AMPK Activation Assay (In Vitro)

The potency of this compound on AMPK activation was determined using a biochemical assay with recombinant human AMPK α1β1γ1 isoform. The assay typically involves the following steps:

-

Enzyme and Substrate Preparation : Recombinant human AMPK α1β1γ1 is expressed and purified. A synthetic peptide substrate, often a version of the SAMS peptide, is used.

-

Reaction Mixture : The reaction is carried out in a buffer containing the AMPK enzyme, the peptide substrate, MgCl2, and [γ-³²P]ATP.

-

Compound Incubation : this compound at varying concentrations is added to the reaction mixture.

-

Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 10-20 minutes).

-

Detection of Phosphorylation : The reaction is stopped, and a portion of the mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, representing the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis : The EC50 value is calculated from the dose-response curve of compound concentration versus enzyme activity.

In Vivo Pharmacokinetic Studies

Pharmacokinetic properties of this compound were evaluated in preclinical species such as rats and dogs. A typical experimental design involves:

-

Animal Dosing : A defined dose of this compound is administered to the animals, usually via oral gavage.

-

Blood Sampling : Blood samples are collected at various time points post-dosing.

-

Plasma Preparation : Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation : The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life using appropriate software.

In Vivo Efficacy Study in a Diabetic Nephropathy Model

The ZSF1 rat, a model of diabetic nephropathy, was used to assess the in vivo efficacy of this compound. The general protocol is as follows:

-

Animal Model : Male ZSF1 rats, which spontaneously develop obesity, diabetes, and nephropathy, are used.

-

Treatment Administration : Animals are treated with this compound or a vehicle control, typically via daily oral gavage, for a chronic period.

-

Monitoring of Disease Progression : Key indicators of diabetic nephropathy, such as urinary protein excretion (proteinuria), are monitored throughout the study.

-

Tissue Analysis : At the end of the study, kidney tissues are collected to assess the activation of AMPK, typically by measuring the phosphorylation of AMPK and its downstream substrates via Western blotting.

-

Data Analysis : The effect of this compound on disease parameters is compared between the treated and vehicle control groups.

Visualizations

Signaling Pathway

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental Workflow

Caption: General experimental workflow for the preclinical evaluation of this compound.

Safety and Toxicology

The primary publication by Edmonds et al. focuses on the optimization of metabolic and renal clearance of a series of AMPK activators, including this compound.[4][5] A key aspect of this optimization was to minimize renal excretion to avoid potential kidney-related toxicities.[4][5][8] The authors identified a correlation between in vivo renal clearance in rats and in vitro uptake by human and rat renal organic anion transporters (OATs), particularly OAT3.[4][5][8] this compound was designed to have negligible renal clearance, suggesting a reduced risk of transporter-mediated renal accumulation.[4][5][8] However, a detailed preclinical safety and toxicology profile for this compound is not available in the public domain.

Conclusion

This compound is a potent, orally active AMPK activator that has demonstrated promising preclinical characteristics. Its high in vitro potency, coupled with desirable pharmacokinetic properties such as low clearance and negligible renal excretion, positions it as a viable candidate for further development. The in vivo studies in a relevant animal model of diabetic nephropathy have shown target engagement in the kidney and a reduction in disease progression markers. The optimization strategy to mitigate active renal transport highlights a proactive approach to minimizing potential toxicity. Further investigation into the comprehensive safety profile and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Adenosine monophosphate–activated protein kinase in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]